USP25/28 inhibitor AZ1 USP25/28 inhibitor AZ1 AZ1 is a dual inhibitor of the USP25/28 deubiquitinating enzyme subfamily.
Brand Name: Vulcanchem
CAS No.: 2165322-94-9
VCID: VC0519922
InChI: InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2
SMILES: C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F
Molecular Formula: C17H16BrF4NO2
Molecular Weight: 422.22

USP25/28 inhibitor AZ1

CAS No.: 2165322-94-9

Cat. No.: VC0519922

Molecular Formula: C17H16BrF4NO2

Molecular Weight: 422.22

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

USP25/28 inhibitor AZ1 - 2165322-94-9

Specification

CAS No. 2165322-94-9
Molecular Formula C17H16BrF4NO2
Molecular Weight 422.22
IUPAC Name 2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol
Standard InChI InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2
Standard InChI Key ITHSFXDGKQYOED-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

USP25/28 inhibitor AZ1 is a benzylaminoethanol derivative with the molecular formula C17H16BrF4NO2 and a molecular weight of 422.2 g/mol . Its IUPAC name is 2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol . The compound features a bromophenyl moiety that plays a crucial role in its binding to target proteins, along with fluorinated components that are essential for its inhibitory activity .

The chemical structure of AZ1 is characterized by aromatic rings oriented approximately perpendicular to each other when bound to their target proteins . The bromophenyl-moiety of the molecule embeds parallel to helix α6 into a hydrophobic pocket of USP28, while the aminoethanol chain extends towards the protein surface where it forms hydrogen bonds with specific residues .

Structure-Activity Relationship

Previous structure-activity analyses of the AZ-series inhibitors revealed that fluorine-carrying substitutions on the benzoxy-substituent of the AZ-scaffold are essential for USP28 binding and inhibition . Different substituted molecules in the AZ series (AZ1: -F/-CF3; AZ2: -O-CF3; AZ4: 3x-F) inhibited USP28/USP25 in a high nanomolar to low micromolar range, while potency was significantly diminished for the non-fluoro-substituted variant AZ3 .

Table 1: Key Chemical Properties of USP25/28 Inhibitor AZ1

PropertyValue
Molecular FormulaC17H16BrF4NO2
Molecular Weight422.2 g/mol
Key Functional GroupsBromophenyl, fluorinated components, aminoethanol chain
Physical FormNot specified in available data
CID (PubChem)135397656

Mechanism of Action

AZ1 functions as a potent inhibitor of both USP28 and USP25 deubiquitylases, which are enzymes involved in the removal of ubiquitin from protein substrates . These deubiquitylases play critical roles in stabilizing various oncogenes and proteins involved in disease pathways, making them valuable therapeutic targets .

Binding Mode and Specificity

Structural studies have revealed that AZ1 binds to USP28 at the Ub-tail binding channel—at the distal end of a cleft formed at the intersection between the thumb, palm, and finger subdomains of the protein . This binding site is highly conserved between USP28 and USP25, explaining the bi-specificity of AZ1 for both enzymes . The inhibitor's aromatic rings become entirely buried in the cleft during binding, while the aminoethanol chain extends towards the protein surface where it forms hydrogen bonds with D265 and Q315 .

A major driver for AZ1's binding to USP28 appears to be its bromophenyl-moiety, which embeds parallel to helix α6 into a hydrophobic pocket mainly formed by the side chains of L180, F186, L264, M288, and F292 . The aromatic F292 side chain interacts with the bromophenyl ring via π-stacking, providing additional stability to the interaction .

Structural Basis for Inhibition

High-resolution crystal structures of USP28-inhibitor complexes (including AZ1) have been solved, providing detailed insights into the binding mechanism . These structures revealed that AZ1 and other inhibitors (VSM and FT206) bind at different overlapping positions inside the same hydrophobic cleft in USP28 . This cleft acts as a binding surface for the globular domain of the distal Ub moiety of the cleaved substrate .

The shared binding site is equivalent to the cleft previously identified in USP25 as the binding site for the auto-inhibitory UCID-tip, explaining the bi-specificity of these inhibitors . Inhibitor binding prevents conformational changes of the S1-site and thus its transition into a substrate-binding competent state .

Therapeutic Applications

USP25/28 inhibitor AZ1 has demonstrated significant therapeutic potential across multiple disease contexts, particularly in cancer and neurodegenerative disorders .

Cancer Applications

AZ1 has been successfully used as an in vivo probe to assess the function of both USP28 and USP25 in cancer models . Prieto-Garcia et al. demonstrated that AZ1 blocks USP28-dependent stabilization of ΔNp63, leading to a decrease in squamous cell carcinoma (SCC) transplanted tumor size and number . This finding highlights AZ1's potential as a cancer therapeutic, particularly for malignancies dependent on USP28 activity.

Furthermore, inhibition of USP25 by AZ1 in a mouse model was shown to suppress inflammation linked to bacterial infections in the intestine and enhance the immune response while inhibiting the activity of USP25 in promoting intestinal cancer . These findings suggest that AZ1 may have applications in treating or preventing intestinal cancers.

Neurodegenerative Disease Applications

One of the most promising applications of AZ1 is in the treatment of Alzheimer's disease (AD) . Studies have shown that AZ1 mitigates the neuropathological hallmarks of AD by attenuating microglial activation, of which USP25 is a critical regulator . This effect was demonstrated in 5xFAD mice, a model for neuronal deficits linked to trisomy 21 .

Additional research has confirmed that pharmacological inhibition of USP25 with AZ1 markedly reduced amyloid plaque burden in 5×FAD mice . When administered intraperitoneally to 5×FAD mice (20 mg/kg/day, daily injection, 28 days), AZ1 led to a reduction in the number of amyloid plaques in brain sections compared to vehicle controls .

Molecular Mechanisms Underlying Therapeutic Effects

In Alzheimer's disease models, the therapeutic effects of AZ1 appear to be mediated through regulation of APP processing and BACE1 activity . Studies have shown that USP25 promotes BACE1 deubiquitination and APP β cleavage, key processes in Aβ generation . AZ1 administration reduced the protein amounts of APP and APP-CTFs in the cortices of 5×FAD mice compared with vehicle controls .

Table 2: Therapeutic Applications of USP25/28 Inhibitor AZ1

Disease ContextMechanismObserved EffectsReference
Squamous Cell CarcinomaBlocks USP28-dependent stabilization of ΔNp63Decreased tumor size and number
Intestinal CancerInhibits USP25 activitySuppressed inflammation, enhanced immune response
Alzheimer's DiseaseAttenuates microglial activationMitigated neuropathological hallmarks
Alzheimer's Disease (5xFAD mice)Reduces APP and APP-CTFsReduced amyloid plaque burden

Research Findings

In Vitro Studies

In vitro enzymatic activity assays using purified recombinant USP25 catalytic domain with a fluorogenic substrate (ubiquitin derived at the C-terminus with rhodamine-110) demonstrated that AZ1 exhibits potent inhibitory activity against the USP25 enzyme with an IC50 value of 4.834 μM . These findings confirm the direct inhibitory effect of AZ1 on USP25 enzymatic activity.

Structural studies have provided detailed insights into the binding mode of AZ1 to USP28 . The USP28Δtip variant was used to solve the inhibitor-bound structures containing AZ1 with diffraction data extending to a resolution of 2.8 Å . Well-defined electron density allowed the modeling of the entire inhibitor molecule after molecular replacement in both USP28Δtip molecules of the asymmetric unit for AZ1 .

In Vivo Studies

AZ1 has demonstrated efficacy in multiple in vivo models of disease . In cancer models, AZ1 treatment led to decreased squamous cell carcinoma tumor size and number through inhibition of USP28-dependent stabilization of ΔNp63 . In intestinal inflammation and cancer models, AZ1 suppressed inflammation linked to bacterial infections while inhibiting USP25 activity in promoting intestinal cancer .

In Alzheimer's disease models, AZ1 administration (20 mg/kg/day, daily injection, 28 days) to 5×FAD mice reduced amyloid plaque burden compared to vehicle controls . Immunoblot analyses confirmed that AZ1 administration reduced the protein amounts of APP and APP-CTFs in the cortices of 5×FAD mice , providing mechanistic insights into its therapeutic effects.

Comparative Studies with Other USP25/28 Inhibitors

AZ1 is one of three benzylaminoethanol derivatives (AZ1, AZ2, and AZ4) identified as potent inhibitors of USP28 and USP25 . Structural studies have also characterized two other USP25/28 inhibitors: Vismodegib (VSM) and FT206 . All three compounds (AZ1, VSM, and FT206) bind at different overlapping positions inside the same hydrophobic cleft in USP28 and USP25 .

While VSM is an FDA-approved drug for treating basal cell carcinoma that acts as an inhibitor of the hedgehog signaling pathway, it was later discovered to also bind and inhibit USP28 and USP25 . FT206, a representative of a large series of substituted thienopyridine-carboxamides, was found to exhibit cytotoxic effects in USP28-dependent lung SCC cells with significantly higher efficiency than AZ1 .

Table 3: Comparison of USP25/28 Inhibitors

InhibitorChemical ClassKey FeaturesRelative PotencyNotable Applications
AZ1Benzylaminoethanol derivativeBromophenyl-moiety, fluorinated componentsIC50 = 4.834 μM for USP25SCC, Alzheimer's disease, intestinal inflammation
VSM (Vismodegib)FDA-approved SMO antagonistHedgehog pathway inhibitor with USP25/28 activityNot specified in available dataBasal cell carcinoma, colorectal cancer
FT206Thienopyridine-carboxamideImproved drug-metabolism and pharmacokinetic propertiesHigher efficiency than AZ1 in lung SCCLung SCC, PDAC tumors

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